3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride
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Overview
Description
3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes or through ring-closing metathesis.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Triazole Formation: The triazole ring is formed through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and fluorination steps, as well as the use of green chemistry principles to reduce waste and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to a triazoline or reduce the difluoro groups to mono- or non-fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro groups, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Triazoline or mono-fluorinated derivatives.
Substitution: Various substituted cyclobutanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioisostere in drug design. The triazole ring can mimic the properties of amide bonds, making it useful in the development of enzyme inhibitors and receptor ligands.
Medicine
Medically, this compound is explored for its potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the triazole ring can improve binding affinity and selectivity for biological targets.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the difluoro groups can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanol
- 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanone
- 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanecarboxylic acid
Uniqueness
Compared to these similar compounds, 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride is unique due to the presence of the amine group, which can participate in a wider range of chemical reactions and interactions. This makes it more versatile for applications in drug design and materials science.
Properties
IUPAC Name |
3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4.ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;/h1H,2-3,9H2,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGQHGARSGWSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=NNN=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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